6,7-dichlorophthalazine-5,8-dione
Overview
Description
6,7-dichlorophthalazine-5,8-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H2Cl2N2O2 and its molecular weight is 229.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6,7-dichlorophthalazine-5,8-dione is DNA topoisomerase IB . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA.
Mode of Action
This compound interacts with DNA topoisomerase IB, inhibiting its function
Biochemical Pathways
The inhibition of DNA topoisomerase IB by this compound affects the DNA replication and transcription processes . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The inhibition of DNA topoisomerase IB by this compound can lead to significant antiproliferative activity against various human tumor cell lines, including lung adenocarcinoma cells, large-cell lung carcinoma cells, breast carcinoma cells, and ardriamycin-resistance breast carcinoma cells .
Biochemical Analysis
Biochemical Properties
6,7-Dichloro-5,8-phthalazinedione plays a significant role in biochemical reactions, particularly as a DNA intercalator . It interacts with enzymes, proteins, and other biomolecules involved in DNA synthesis and repair. The compound’s interaction with DNA is primarily through intercalation, which disrupts the DNA structure and inhibits the activity of enzymes such as topoisomerases . This interaction can lead to the inhibition of DNA replication and transcription, making 6,7-Dichloro-5,8-phthalazinedione a potential anticancer agent .
Cellular Effects
6,7-Dichloro-5,8-phthalazinedione has been shown to exert cytotoxic effects on various types of cells, including human gastric adenocarcinoma cells . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The compound’s ability to intercalate into DNA leads to the activation of cellular stress responses and apoptosis, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of 6,7-Dichloro-5,8-phthalazinedione involves its binding interactions with DNA and inhibition of key enzymes involved in DNA metabolism . The compound intercalates into the DNA helix, causing structural distortions that hinder the binding and activity of DNA polymerases and topoisomerases . This results in the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dichloro-5,8-phthalazinedione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to 6,7-Dichloro-5,8-phthalazinedione can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 6,7-Dichloro-5,8-phthalazinedione vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects without causing significant toxicity .
Metabolic Pathways
6,7-Dichloro-5,8-phthalazinedione is involved in metabolic pathways related to its biotransformation and elimination . The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can influence the compound’s biological activity and toxicity. Additionally, 6,7-Dichloro-5,8-phthalazinedione can affect metabolic flux and alter the levels of key metabolites involved in cellular energy production and detoxification .
Transport and Distribution
Within cells and tissues, 6,7-Dichloro-5,8-phthalazinedione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
6,7-Dichloro-5,8-phthalazinedione exhibits specific subcellular localization patterns that influence its activity and function . The compound is primarily localized in the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Post-translational modifications and targeting signals may direct 6,7-Dichloro-5,8-phthalazinedione to specific nuclear compartments, enhancing its ability to disrupt DNA metabolism and induce apoptosis .
Properties
IUPAC Name |
6,7-dichlorophthalazine-5,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2O2/c9-5-6(10)8(14)4-2-12-11-1-3(4)7(5)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBDFUMHESGMLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=N1)C(=O)C(=C(C2=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144626 | |
Record name | 5,8-Phthalazinedione, 6,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102072-85-5 | |
Record name | 6,7-Dichloro-5,8-phthalazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102072-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Phthalazinedione, 6,7-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8-Phthalazinedione, 6,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the developed synthesis for 6,7-Dichloro-5,8-phthalazinedione?
A1: The research outlines a novel and efficient method for synthesizing 6,7-Dichloro-5,8-phthalazinedione (4) [, ]. This compound serves as a valuable precursor for creating various derivatives, broadening its potential applications in different research fields. The reported procedure achieves a 49% overall yield through the chloroxidation of 5,8-diaminophthalazine (8) [, ], presenting a more streamlined approach compared to previous methods.
Q2: What kind of derivatives of 6,7-Dichloro-5,8-phthalazinedione were successfully synthesized?
A2: The researchers successfully synthesized several derivatives of 6,7-Dichloro-5,8-phthalazinedione, including:
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